N-丁基-2-((4-(甲磺酰基)苯基)氨基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

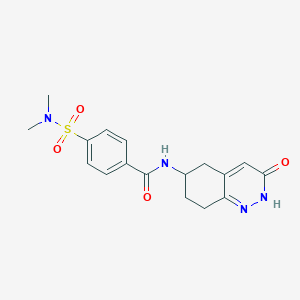

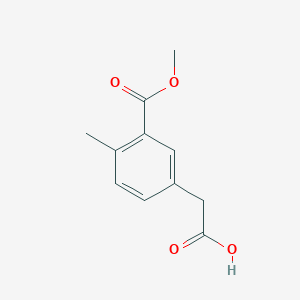

“N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

科学研究应用

抗肿瘤和细胞毒活性

噻唑类化合物已被研究用于其作为抗肿瘤剂的潜力。研究人员合成了 N-丁基-2-((4-(甲磺酰基)苯基)氨基)噻唑-4-甲酰胺的衍生物,并评估了它们对人肿瘤细胞系的细胞毒性。 值得注意的是,一些化合物对前列腺癌细胞表现出强效作用 .

COX-2 抑制

选择性 COX-2 抑制剂在药物化学中起着至关重要的作用。我们感兴趣的化合物,具有甲磺酰基苯基部分,可以作为一种新型 COX-2 抑制剂进行探索。 这类抑制剂因其在最大程度地减少不良反应的同时管理疼痛和炎症的潜力而备受追捧 .

抗菌特性

结合噻唑和磺酰胺基团,N-丁基-2-((4-(甲磺酰基)苯基)氨基)噻唑-4-甲酰胺衍生物可能表现出抗菌活性。 混合抗菌剂作为治疗策略具有前景,该化合物可以为该领域做出贡献 .

未来方向

Thiazoles are found in many potent biologically active compounds, and it has been observed over the years that thiazole derivatives have several biological activities . Therefore, the future directions could involve further exploration of the biological activities of “N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” and its potential applications in medicine.

作用机制

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Mode of Action

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

生化分析

Biochemical Properties

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This inhibition is achieved through binding interactions at the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 leads to reduced production of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its binding interactions with specific biomolecules. By inhibiting COX-2, it prevents the formation of prostaglandins, thereby reducing inflammation . This compound also affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . Furthermore, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis, a programmed cell death process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal dysfunction have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is involved in metabolic pathways related to inflammation and cancer. It interacts with enzymes such as COX-2 and influences the metabolic flux of arachidonic acid, leading to altered levels of prostaglandins and other metabolites . These interactions play a crucial role in its anti-inflammatory and anticancer effects.

Transport and Distribution

Within cells and tissues, N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

属性

IUPAC Name |

N-butyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-3-4-9-16-14(19)13-10-22-15(18-13)17-11-5-7-12(8-6-11)23(2,20)21/h5-8,10H,3-4,9H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYYKIMZXJMFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)

![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2509522.png)

![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)